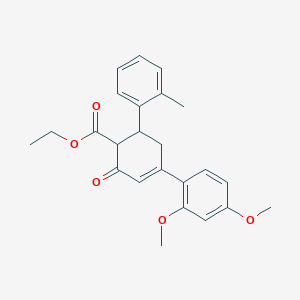
Ethyl 4-(2,4-dimethoxyphenyl)-6-(2-methylphenyl)-2-oxocyclohex-3-ene-1-carboxylate
描述
Ethyl 4-(2,4-dimethoxyphenyl)-6-(2-methylphenyl)-2-oxocyclohex-3-ene-1-carboxylate is a cyclohexenone derivative with a 4,6-diaryl-substituted scaffold. The 2,4-dimethoxyphenyl and 2-methylphenyl substituents on the cyclohexenone core likely influence its electronic properties, steric hindrance, and intermolecular interactions compared to similar compounds.
属性
IUPAC Name |
ethyl 4-(2,4-dimethoxyphenyl)-6-(2-methylphenyl)-2-oxocyclohex-3-ene-1-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26O5/c1-5-29-24(26)23-20(18-9-7-6-8-15(18)2)12-16(13-21(23)25)19-11-10-17(27-3)14-22(19)28-4/h6-11,13-14,20,23H,5,12H2,1-4H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NPLNXDJTEIHPCD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1C(CC(=CC1=O)C2=C(C=C(C=C2)OC)OC)C3=CC=CC=C3C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
生物活性
Ethyl 4-(2,4-dimethoxyphenyl)-6-(2-methylphenyl)-2-oxocyclohex-3-ene-1-carboxylate is a compound of interest due to its potential biological activities. This article synthesizes existing research findings on its biological properties, including antimicrobial, anticancer, anti-inflammatory, and other pharmacological effects.
Chemical Structure and Properties
The compound is characterized by the following chemical structure:
- Molecular Formula : C20H23O4
- Molecular Weight : 337.39 g/mol
The structure features a cyclohexene ring with various substituents that may influence its biological activity.
Biological Activity Overview
Research indicates that this compound exhibits a range of biological activities, which can be summarized as follows:
- Antimicrobial Activity
-
Anticancer Activity
- Compounds with structural similarities have been evaluated for their anticancer potential. For example, cyclohexenones have been reported to induce apoptosis in cancer cells through various mechanisms, including the modulation of signaling pathways involved in cell proliferation and survival . Specific studies on related compounds have indicated their ability to inhibit tumor growth in vitro and in vivo models.
- Anti-inflammatory Effects
Summary of Biological Activities
Case Studies and Research Findings
- Antimicrobial Study :
- Anticancer Research :
- Inflammation Model :
相似化合物的比较
Key Observations :
- Electron-Donating vs. Electron-Withdrawing Groups: The 2,4-dimethoxyphenyl group (electron-donating) in the target compound contrasts with electron-withdrawing groups (e.g., Cl, Br) in analogs, which may reduce electrophilicity at the cyclohexenone carbonyl .
- Hydrogen Bonding : Unlike hydroxyl- or halogen-substituted analogs, the target compound’s methoxy groups may participate in weaker C–H···O interactions rather than strong O–H···O bonds .
Reactivity Trends :
- Substituent Effects : Electron-withdrawing groups (e.g., Cl, Br) enhance the electrophilicity of the α,β-unsaturated ketone, accelerating nucleophilic additions . The target compound’s methoxy groups may slow such reactions.
- Crystallinity : Bulky substituents (e.g., naphthyl, 2-methylphenyl) often reduce crystallinity, necessitating solvent optimization during recrystallization .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


